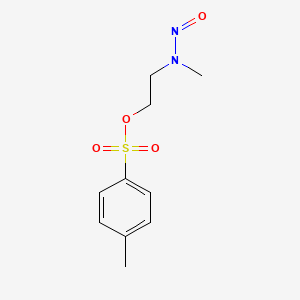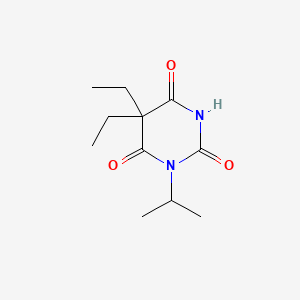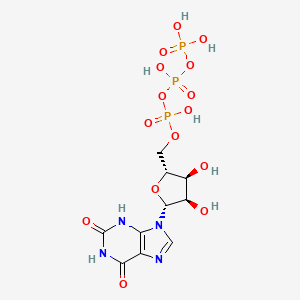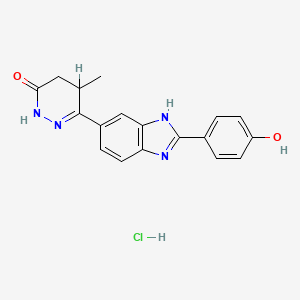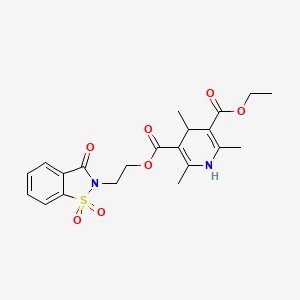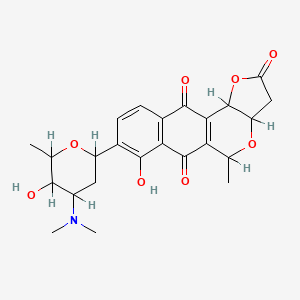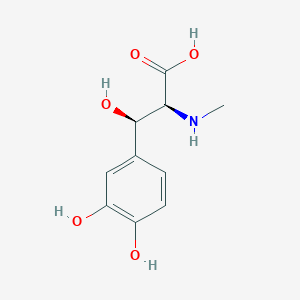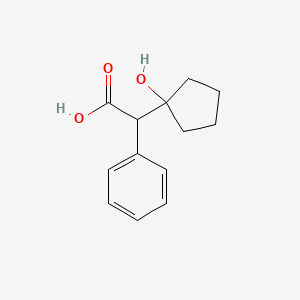
(1-羟基环戊基)苯乙酸
描述
Synthesis Analysis
The synthesis process of related compounds often involves multi-step reactions, including stereoselective synthesis methods. For instance, stereoisomers of certain phenylacetic acid derivatives were synthesized via an improved method, starting from their nitrophenyl precursors, showcasing the complexity and precision required in the synthesis of such compounds (Nanjappan, Ramalingam, & Nowotnik, 1992).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. X-ray crystallography, NMR, and MS techniques have been employed to elucidate the structures of similar compounds, revealing intricate details about their molecular geometry and stereochemistry (Yu-min Liu, He Liu, & Yong-qi Hu, 2008).
Chemical Reactions and Properties
The chemical reactivity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives involves various transformations, including ester hydrolysis and reactions under specific conditions to yield diverse products. For example, the hydrolysis of cyclopentolate hydrochloride in alkaline solutions demonstrates the formation of phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as degradation products, providing insight into the compound's chemical behavior (A. Roy, 1995).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure. Research involving compounds with similar structures has shown that crystalline forms and solubility can be determined through careful analysis of the molecular structure and by employing techniques like X-ray diffraction (Yu-min Liu, He Liu, & Yong-qi Hu, 2008).
Chemical Properties Analysis
The chemical properties are closely related to the compound's reactivity and stability. Studies on related compounds have shown that factors such as pH, temperature, and the presence of catalysts can significantly affect the rate of chemical reactions, such as ester hydrolysis, indicating the compound's stability under various conditions (A. Roy, 1995).
科学研究应用
1. Inhibition of Protein Synthesis
- Summary of Application: “(1-Hydroxycyclopentyl)phenylacetic acid” has been shown to inhibit protein synthesis by binding to ribosomes, preventing the formation of peptide bonds .
- Results or Outcomes: The compound effectively inhibits protein synthesis, which could have implications for controlling the growth of certain cells or organisms .
2. Antibacterial Activity
- Summary of Application: “(1-Hydroxycyclopentyl)phenylacetic acid” has been found to inhibit the growth of bacteria that are resistant to penicillin and erythromycin, such as Mycobacterium avium complex .
- Results or Outcomes: The compound effectively inhibits the growth of these bacteria, suggesting potential use as an antibacterial agent .
3. Quality Control in Drug Manufacturing
- Summary of Application: This compound is used as an intermediate in the production of cyclopentolate hydrochloride, a drug used in eye examinations . It’s important to control the quality of this intermediate to ensure the final product’s effectiveness.
- Methods of Application: A method has been developed to detect related substances, namely phenylacetic acid and 2-cyclopentylidene-2-phenylacetic acid, in “(1-Hydroxycyclopentyl)phenylacetic acid”. This method can effectively separate these substances, which influence the quality of the intermediate .
4. Detection of Related Substances
- Summary of Application: This compound is used in a method for detecting phenylacetic acid and 2-cyclopentylidene-2-phenylacetic acid, which are substances that greatly influence the quality of "(1-Hydroxycyclopentyl)phenylacetic acid" .
- Methods of Application: The method can effectively separate these two main related substances, and has good separation degree, so that the production quality can be effectively controlled .
安全和危害
未来方向
While specific future directions for “(1-Hydroxycyclopentyl)phenylacetic acid” are not mentioned in the search results, it’s noted that this compound is an important organic compound with broad scientific and industrial applications. It’s also used as a reference standard for pharmaceutical testing .
属性
IUPAC Name |
2-(1-hydroxycyclopentyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)11(10-6-2-1-3-7-10)13(16)8-4-5-9-13/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVVPVXRMHIATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266818 | |
| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxycyclopentyl)phenylacetic acid | |
CAS RN |
25209-52-3 | |
| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25209-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-alpha-phenylcyclopentylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25209-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 25209-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-(1-Hydroxycyclopentyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-hydroxycyclopentyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HYDROXY-.ALPHA.-PHENYLCYCLOPENTYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GZ2XU3YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

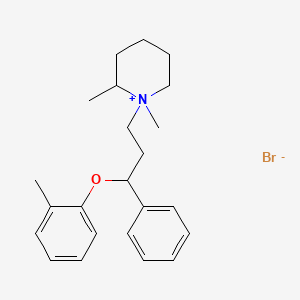
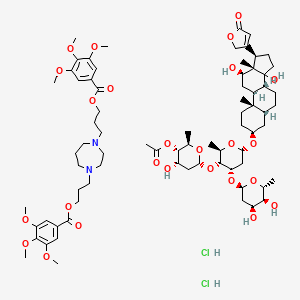
![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)
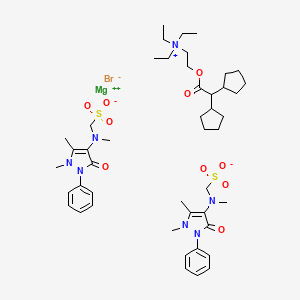
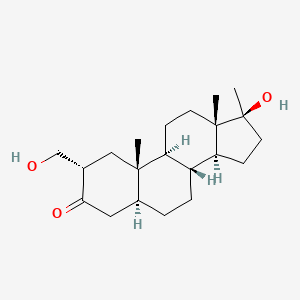
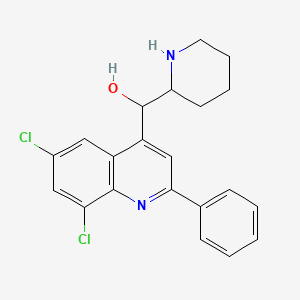
![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)
